Aminorex-d5 is a deuterated analog of aminorex, a compound originally developed as an anorectic stimulant. It is primarily used in scientific research, particularly in the fields of pharmacology and forensic science. Aminorex-d5 is classified as a serotonin-norepinephrine-dopamine releasing agent, which means it influences the release of key neurotransmitters involved in mood and appetite regulation. The compound is supplied at a concentration of 1.0 mg/ml in acetonitrile, making it suitable for various analytical applications.
Aminorex-d5 is synthesized from aminorex, which has been classified as a sympathomimetic amine. The compound's structure includes a phenethylamine backbone with specific isotopic labeling (deuterium) that enhances its utility in analytical chemistry. The chemical formula for aminorex-d5 is , with a molecular weight of approximately 167.219 g/mol .
The synthesis of aminorex-d5 involves several key steps:
This multi-step synthesis allows for the production of high-purity aminorex-d5 suitable for research purposes.
The molecular structure of aminorex-d5 can be represented by its chemical formula . The compound features a racemic mixture, indicating that it exists in two enantiomeric forms. The presence of deuterium atoms increases the mass of certain hydrogen atoms, which can be detected using mass spectrometry, aiding in analytical differentiation from non-deuterated forms .
Aminorex-d5 participates in various chemical reactions typical of phenethylamines. It can undergo oxidation, reduction, and substitution reactions depending on the reaction conditions. Notably, its ability to release neurotransmitters makes it relevant in studies exploring drug interactions and metabolic pathways.
The compound's reactivity profile includes:
These reactions are crucial for understanding the pharmacodynamics and potential therapeutic applications of aminorex-d5.
Aminorex-d5 functions primarily as a serotonin-norepinephrine-dopamine releasing agent. It facilitates the release of these neurotransmitters through several mechanisms:
This mechanism underlies its potential use in studying appetite suppression and mood enhancement.
Aminorex-d5 is presented as a stable crystalline solid with high purity (>98%) after synthesis . Its solubility in acetonitrile makes it suitable for various analytical techniques such as High Performance Liquid Chromatography (HPLC).
The compound exhibits typical properties associated with phenethylamines:
These properties are critical for its application in laboratory settings.
Aminorex-d5 serves multiple purposes in scientific research:
Aminorex (2-amino-5-phenyl-2-oxazoline) was initially developed in the 1960s as a potent anorectic agent for obesity treatment. Marketed in Austria, Switzerland, and West Germany starting in 1965, it functioned as a norepinephrine-releasing agent that effectively suppressed appetite through central nervous system stimulation [5]. Unlike amphetamines, its oxazoline ring structure provided enhanced metabolic stability, contributing to prolonged pharmacological effects. However, epidemiological studies between 1967–1968 revealed a 20-fold increase in primary pulmonary hypertension (PPH) incidence directly correlated with aminorex use. By 1968, the drug was withdrawn after clinical evidence established that aminorex metabolites induced pulmonary vasoconstriction and vascular remodeling. Approximately 50% of diagnosed PPH cases proved fatal by 1980, establishing aminorex as a landmark case in drug safety crises [5]. This episode fundamentally shifted regulatory approaches to stimulant-based anti-obesity therapies and highlighted the critical need for rigorous preclinical cardiovascular profiling.
Table 1: Key Aminorex Analogues and Regulatory Status
Compound | Chemical Structure | Initial Approval | Withdrawal Timeline | Primary Safety Concern |
---|---|---|---|---|
Aminorex | 2-amino-5-phenyl-2-oxazoline | 1965 (Germany) | 1968 (Market withdrawal) | Pulmonary hypertension |
4-Methylaminorex | 4-methyl-2-amino-5-phenyloxazole | Never approved | Schedule I (US) | Neurotoxicity, abuse potential |
4,4′-DMAR | 4,4′-dimethylaminorex | Never approved | 2020 (Proposed Schedule I) | Fatalities (46+ European cases) |
Aminorex-d5 | Deuterated isotopologue | Analytical standard | N/A | Research application only |
The aminorex crisis underscored the necessity for precise metabolite tracking, accelerating regulatory requirements for deuterated internal standards in pharmacokinetic studies. Aminorex-d5 (deuterated at five hydrogen positions) exemplifies this evolution, serving as a critical isotope-labeled reference material for modern mass spectrometry. Regulatory agencies including the FDA and EMA now mandate ISO-17025 certification for such reference standards, ensuring:
The 2021 USDA-funded project at the University of Kentucky exemplifies this paradigm, synthesizing certified deuterated standards for forensic toxicology, including xylazine-d6 and albuterol-d9, under ISO-17025 requirements [6]. Such standards have transitioned from research tools to regulatory necessities in anti-doping and medication surveillance programs.
Aminorex analogues face stringent global controls under analogue legislation that prohibits structurally or pharmacologically similar substances:
Table 2: Analytical Parameters for Deuterated Standards in Regulated Substance Testing
Parameter | Regulatory Requirement | Aminorex-d5 Application | Detection Platform |
---|---|---|---|
Certification Standard | ISO 17025 | Identity/purity verification via NMR/HRMS | Quantitative NMR |
Detection Capability | <1 μg/kg | LOQ: 0.15 μg/kg in egg matrices (reference) | LC-MS/MS |
Isotopic Purity | >99.5% | Deuterium at non-exchangeable positions | Isotopic Ratio MS |
Matrix Compatibility | Validated per matrix | Plasma, urine, tissue homogenates | SPE cleanup protocols |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4